molecular formula C9H8BrCl B13562890 Rel-1-((1R,2S)-2-bromocyclopropyl)-3-chlorobenzene

Rel-1-((1R,2S)-2-bromocyclopropyl)-3-chlorobenzene

Cat. No.: B13562890
M. Wt: 231.51 g/mol
InChI Key: ILZJZXJSCHIBEI-DTWKUNHWSA-N
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Description

rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene is a chemical compound that features a bromocyclopropyl group attached to a chlorobenzene ring

Preparation Methods

The synthesis of rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with a bromocyclopropane derivative. The reaction conditions often include the use of a strong base to facilitate the formation of the cyclopropyl ring and the subsequent bromination . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Addition Reactions: The cyclopropyl ring can participate in addition reactions, leading to ring-opening and formation of new compounds.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorobenzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar compounds to rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene include:

Properties

Molecular Formula

C9H8BrCl

Molecular Weight

231.51 g/mol

IUPAC Name

1-[(1S,2R)-2-bromocyclopropyl]-3-chlorobenzene

InChI

InChI=1S/C9H8BrCl/c10-9-5-8(9)6-2-1-3-7(11)4-6/h1-4,8-9H,5H2/t8-,9+/m0/s1

InChI Key

ILZJZXJSCHIBEI-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H]([C@@H]1Br)C2=CC(=CC=C2)Cl

Canonical SMILES

C1C(C1Br)C2=CC(=CC=C2)Cl

Origin of Product

United States

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